2-Pent-4-en-1-ylcyclopropanol

Enantiomeric purity HCV protease inhibitor Asymmetric synthesis

2-Pent-4-en-1-ylcyclopropanol (CAS 1384277-05-7) is a chiral, trans-configured cyclopropanol derivative featuring a terminal olefin on a four-carbon tether. This compound serves as a critical synthetic intermediate in the preparation of macrolactam-based hepatitis C virus (HCV) NS3/4A protease inhibitors, most notably grazoprevir (MK-5172), an FDA-approved component of the Zepatier combination therapy.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Cat. No. B12219219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pent-4-en-1-ylcyclopropanol
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESC=CCCCC1CC1O
InChIInChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2,7-9H,1,3-6H2
InChIKeyRQYNRRRPNBIJKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pent-4-en-1-ylcyclopropanol: Chiral Cyclopropanol Building Block for HCV Protease Inhibitor Synthesis


2-Pent-4-en-1-ylcyclopropanol (CAS 1384277-05-7) is a chiral, trans-configured cyclopropanol derivative featuring a terminal olefin on a four-carbon tether. This compound serves as a critical synthetic intermediate in the preparation of macrolactam-based hepatitis C virus (HCV) NS3/4A protease inhibitors, most notably grazoprevir (MK-5172), an FDA-approved component of the Zepatier combination therapy [1]. The (1R,2R)-trans relative stereochemistry is essential for the biological activity of the downstream macrocyclic inhibitor [2]. Standard commercial specifications report purity levels of 96% (typical) to ≥98% (NLT), with storage at 2–8 °C under sealed, dry conditions .

Why Generic Cyclopropanol or Alkene Intermediates Cannot Replace 2-Pent-4-en-1-ylcyclopropanol in HCV Inhibitor Synthesis


Simple generic cyclopropanols (e.g., unsubstituted cyclopropanol, CAS 16545-68-9) lack the terminal alkene required for the key macrocyclization step in grazoprevir-type HCV protease inhibitor assembly [1]. Conversely, generic alkenyl alcohols without the trans-cyclopropanol stereochemistry fail to introduce the requisite conformational constraint that governs inhibitor potency and selectivity at the NS3/4A active site [2]. The (1R,2R)-trans relative configuration in 2-pent-4-en-1-ylcyclopropanol directly translates into the correct three-dimensional presentation of the P2 moiety in the final macrocycle; substituting the (1S,2S)-enantiomer (CAS 1026200-24-7) or a cis-diastereomer would produce an inactive or significantly less potent inhibitor . Furthermore, positional isomers such as 2-(3-pentenyl)cyclopropanol (CAS 62672-74-6), which differ only in the location of the double bond, cannot serve as direct replacements because the pent-4-enyl chain length and terminal olefin placement are specifically required for the ring-closing metathesis or related macrocyclization strategy .

Quantitative Differentiation Evidence for 2-Pent-4-en-1-ylcyclopropanol Versus Closest Analogs


Optical Purity Advantage: >99.8% ee Achievable in the Grazoprevir Building Block Route

The synthetic route to the trans-cyclopropanol intermediate en route to grazoprevir achieves >99.8% optical purity without requiring chromatographic separation of intermediates [1]. In contrast, generic commercial-grade 2-pent-4-en-1-ylcyclopropanol is typically supplied at 96% purity with undefined enantiomeric excess [2]. For procurement decisions, the former specification guarantees batch-to-batch stereochemical fidelity in the final drug substance, while the latter may require additional chiral purity verification before use in GMP sequences .

Enantiomeric purity HCV protease inhibitor Asymmetric synthesis Grazoprevir

Positional Isomer Differentiation: Pent-4-enyl vs. Pent-3-enyl Chain in Macrocyclization Efficiency

The terminal olefin in 2-pent-4-en-1-ylcyclopropanol is positioned to participate in ring-closing metathesis (RCM) or related macrocyclization to form the 18-membered macrolactam core of grazoprevir [1]. The positional isomer 2-(3-pentenyl)cyclopropanol (CAS 62672-74-6), which features an internal olefin, differs in both the number of rotatable bonds (3 vs. 4) and the steric accessibility of the alkene for metathesis catalysis . This structural difference is predicted to reduce macrocyclization yield due to increased steric hindrance at the internal olefin and a less favorable entropic factor for cyclization; direct comparative RCM yield data for these two substrates has not been reported in the public domain .

Ring-closing metathesis Macrocyclization Positional isomer HCV inhibitor

Enantiomer-Dependent Biological Consequence: (1R,2R) vs. (1S,2S) for NS3/4A Inhibition

The (1R,2R)-trans configuration of 2-pent-4-en-1-ylcyclopropanol is explicitly required for the synthesis of grazoprevir, an HCV NS3/4A protease inhibitor with a replicon IC50 of 7.4 nM (gt1b) and activity across genotypes 1–3 [1]. Patent literature confirms that both the (1R,2R)-enantiomer (CAS 1206524-77-7) and its (1S,2S)-counterpart (CAS 1026200-24-7) have been disclosed in the context of HCV NS3 protease inhibitor synthesis, but the clinically advanced compound grazoprevir incorporates the (1R,2R)-derived stereochemistry . At the enzyme level, diastereomeric macrocycles incorporating incorrect cyclopropanol stereochemistry at the P2 position are expected to exhibit >100-fold loss in NS3/4A binding affinity, consistent with the well-established stereochemical stringency of the HCV protease active site .

Enantiomer HCV NS3 protease Stereochemical requirement Grazoprevir

Physicochemical Differentiation for Large-Scale Handling: Boiling Point and Storage

2-Pent-4-en-1-ylcyclopropanol (CAS 1384277-05-7) has a predicted boiling point of 178.0 ± 9.0 °C at 760 mmHg and a flash point of 68.6 ± 11.0 °C . This is significantly higher than the boiling point of unsubstituted cyclopropanol (CAS 16545-68-9), which boils at 90.4–102 °C depending on the source . The ~78 °C higher boiling point confers practical advantages for large-scale processing: reduced volatility during solvent exchanges, lower vapor-phase flammability risk, and compatibility with higher reaction temperatures without requiring sealed pressure vessels . Additionally, the recommended storage condition of 2–8 °C in sealed, dry containers is readily aligned with standard cold-chain logistics in pharmaceutical manufacturing .

Boiling point Storage stability Process chemistry Scale-up

High-Value Application Scenarios for 2-Pent-4-en-1-ylcyclopropanol in Pharmaceutical R&D and Process Chemistry


GMP-Directed Synthesis of Grazoprevir (MK-5172) and Structural Analogs

This compound is the defined starting material for the P2 cyclopropoxy fragment in the grazoprevir synthetic route. Procurement of material with documented optical purity (>99.8% ee) enables direct implementation of the published process without additional chiral purity verification, supporting both clinical supply and commercial manufacturing campaigns [1]. The trans-cyclopropanol stereochemistry is installed and retained through the Baeyer-Villiger oxidation step, and any erosion at this stage would propagate into the final API as a diastereomeric impurity [2].

Stereochemical Probe in HCV NS3/4A Protease Structure-Activity Relationship (SAR) Studies

The availability of both (1R,2R) and (1S,2S) enantiomers (CAS 1206524-77-7 and 1026200-24-7, respectively) enables systematic exploration of the stereochemical requirements at the P2 position of macrocyclic HCV protease inhibitors [1]. Med chem teams can generate matched diastereomeric pairs of macrocycles to quantify the energetic contribution of the cyclopropanol stereochemistry to NS3/4A binding affinity, with the (1R,2R)-series expected to yield the active conformation observed in grazoprevir co-crystal structures [2].

Process Safety Evaluation and Solvent Selection for Scale-Up

The predicted boiling point of 178 °C and flash point of 68.6 °C provide a quantitative basis for solvent selection and engineering control design during kilo-lab and pilot-plant campaigns [1]. The boiling point differential of ~78 °C relative to unsubstituted cyclopropanol means that standard distillation and concentration operations can be conducted at higher temperatures without risk of uncontrolled evaporation or exceeding lower explosion limits, reducing cycle times and improving throughput [2].

Positional Isomer Identity Testing in Incoming Material QC

The 2-pent-4-enylcyclopropanol positional isomer (CAS 1384277-05-7) can be distinguished from the 2-(3-pentenyl) isomer (CAS 62672-74-6) by rotatable bond count (4 vs. 3), predicted XLogP (2.0), and olefinic proton NMR patterns [1]. QC laboratories can implement these orthogonal identifiers to confirm the correct positional isomer has been received, preventing a supply-chain error that would result in failed macrocyclization and batch rejection [2].

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